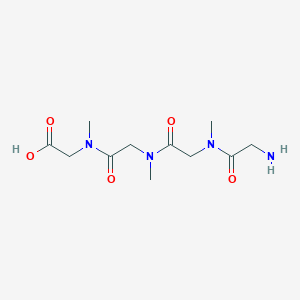
Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine is a synthetic peptide compound with the molecular formula C11H20N4O5 It is a derivative of glycine, where multiple glycine units are methylated and linked together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine typically involves the stepwise addition of N-methylglycine units to a glycine backbone. The process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. These synthesizers use pre-programmed sequences to add amino acid residues in a controlled manner, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for designing new drugs.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sarcosine (N-methylglycine): A close relative of Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine, with a single methylated glycine unit.
Dimethylglycine: Contains two methyl groups attached to the glycine backbone.
Trimethylglycine (Betaine): Contains three methyl groups and is involved in various metabolic processes.
Uniqueness
This compound is unique due to its multiple methylated glycine units linked together, which provides distinct structural and functional properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
57866-07-6 |
|---|---|
Molekularformel |
C11H20N4O5 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2-[[2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C11H20N4O5/c1-13(8(16)4-12)5-9(17)14(2)6-10(18)15(3)7-11(19)20/h4-7,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
HZSSBTNUQAWILO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



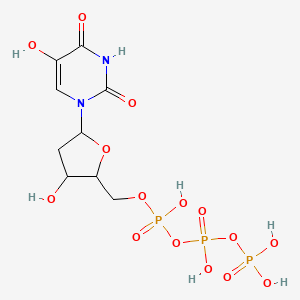

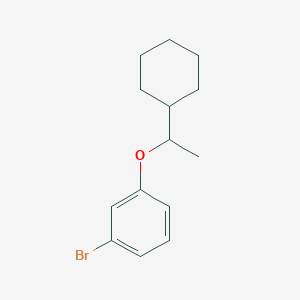


![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)
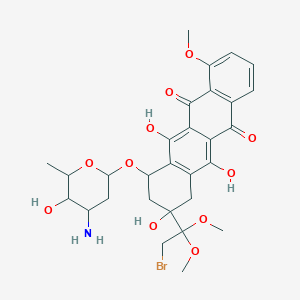
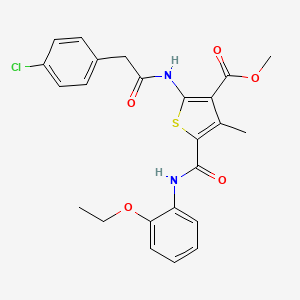
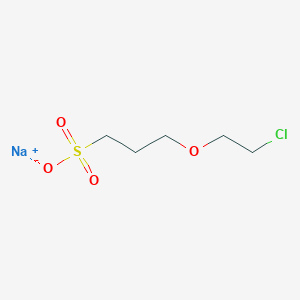
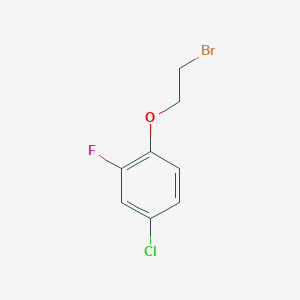
![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)

